molecular formula C17H37N B14468118 N,N-Diethyltridecan-1-amine CAS No. 66577-48-8

N,N-Diethyltridecan-1-amine

Cat. No.: B14468118
CAS No.: 66577-48-8
M. Wt: 255.5 g/mol
InChI Key: GFKYEYVYVGMLQL-UHFFFAOYSA-N
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Description

N,N-Diethyltridecan-1-amine (systematic IUPAC name) is a tertiary amine with a 13-carbon alkyl chain (tridecyl group) and two ethyl substituents bonded to the nitrogen atom. Its molecular formula is C₁₇H₃₇N, with a molecular weight of 255.49 g/mol. The absence of specific studies on this compound in the evidence necessitates comparisons with structurally similar compounds, such as dimethyl-substituted amines and other alkylamines.

Properties

CAS No.

66577-48-8

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

N,N-diethyltridecan-1-amine

InChI

InChI=1S/C17H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(5-2)6-3/h4-17H2,1-3H3

InChI Key

GFKYEYVYVGMLQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of tridecyl bromide with diethylamine under basic conditions can yield this compound . Another method involves the reductive amination of tridecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyltridecan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-Diethyltridecan-1-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length and Substituent Effects

The physicochemical properties and applications of alkylamines are influenced by alkyl chain length and substituent groups. Below is a comparative analysis of N,N-Diethyltridecan-1-amine with related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound Not Available C₁₇H₃₇N 255.49 Estimated higher hydrophobicity due to longer alkyl chain; liquid at room temperature (analogous to C14–C18 amines) Surfactants, phase-transfer catalysts, organic synthesis intermediates
N,N-Dimethyltetradecan-1-amine 112-75-4 C₁₆H₃₅N 241.46 Solid at room temperature; melting point ~25–30°C; soluble in organic solvents Quaternary ammonium precursors, corrosion inhibitors, textile softeners
N,N-Dimethylhexadecan-1-amine 112-69-6 C₁₈H₃₉N 269.51 Higher melting point (~35–40°C); surfactant properties Emulsifiers, antimicrobial agents, polymer additives
N,N-Dimethyloctadecan-1-amine 124-28-7 C₂₀H₄₃N 297.57 Waxy solid; low solubility in water Fabric softeners, flotation agents, lipid nanoparticle synthesis
(E)-N,N-Diethyl-3,7-dimethylocta-2,6-dien-1-amine 2326088 C₁₄H₂₅N 207.36 Unsaturated backbone; likely liquid; reactive sites for functionalization Flavor/fragrance intermediates, bioactive molecule synthesis

Key Observations :

Chain Length vs. Physical State :

  • Longer alkyl chains (e.g., C18) increase melting points and hydrophobicity, making compounds like N,N-Dimethyloctadecan-1-amine suitable for lipid-based applications. This compound’s intermediate chain length (C13) likely balances liquidity and surfactant efficiency .
  • Unsaturated analogs (e.g., ) exhibit lower melting points and enhanced reactivity due to double bonds .

Methyl groups in dimethylamines (e.g., N,N-Dimethyltetradecan-1-amine) enhance crystallinity, favoring solid-state applications like quaternary ammonium salts .

Applications: Surfactants: Dimethylamines are precursors to cationic surfactants (e.g., cetrimonium chloride), whereas diethyl-substituted amines may serve as nonionic surfactants or extractants .

Research Findings and Data Gaps

Synthetic Routes :

  • While details the synthesis of Duloxetine intermediates via nucleophilic substitution, analogous methods (e.g., alkylation of diethylamine with tridecyl halides) could apply to this compound .

Toxicity and Safety :

  • Safety data for similar amines (e.g., N,N-Dimethyl-1-naphthylamine) emphasize precautions for skin/eye irritation and proper ventilation . Extrapolating, this compound likely requires similar handling.

Commercial Relevance :

  • Dimethylamines (e.g., N,N-Dimethylhexadecan-1-amine) are widely used in industrial formulations, while diethyl analogs remain niche. Market demand may depend on cost-effective synthesis routes .

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